N-(1,3-dihydroxypropan-2-yl)methanesulfonamide
Overview
Description
N-(1,3-dihydroxypropan-2-yl)methanesulfonamide: is an organic compound with the molecular formula C4H11NO4S and a molecular weight of 169.2 g/mol . It is characterized by the presence of a methanesulfonamide group attached to a 1,3-dihydroxypropan-2-yl moiety. This compound is typically found as a white solid that is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dihydroxypropan-2-yl)methanesulfonamide can be achieved through the reaction of methanesulfonyl chloride with 1,3-dihydroxypropan-2-amine under basic conditions. The reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1,3-dihydroxypropan-2-yl)methanesulfonamide can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(1,3-dihydroxypropan-2-yl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also employed in the development of enzyme inhibitors and as a probe in biochemical assays .
Medicine: It is investigated for its potential therapeutic effects in various diseases .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as a precursor in the synthesis of surfactants and detergents .
Mechanism of Action
The mechanism of action of N-(1,3-dihydroxypropan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- N-(2-hydroxyethyl)methanesulfonamide
- N-(2,3-dihydroxypropyl)methanesulfonamide
- N-(1,2-dihydroxyethyl)methanesulfonamide
Comparison: N-(1,3-dihydroxypropan-2-yl)methanesulfonamide is unique due to the presence of two hydroxyl groups on the propyl chain, which can enhance its solubility and reactivity compared to similar compounds. The specific positioning of these hydroxyl groups also influences its chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO4S/c1-10(8,9)5-4(2-6)3-7/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAJAQDNGVTSIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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